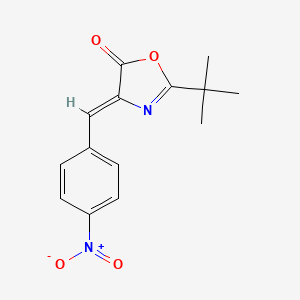
(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with a suitable oxazole precursor under basic conditions. The reaction may proceed as follows:
Step 1: Preparation of the oxazole precursor by cyclization of an appropriate amino acid derivative.
Step 2: Condensation of the oxazole precursor with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 3: Purification of the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the nitrobenzylidene group can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (Z)-2-(tert-butyl)-4-(4-aminobenzylidene)oxazol-5(4H)-one.
Substitution: Formation of various substituted oxazole derivatives.
Oxidation: Formation of oxidized oxazole derivatives.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of novel oxazole derivatives with potential biological activities.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to the presence of the nitro group.
Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.
Medicine
Drug Development: Potential use in the development of new drugs for various diseases, including cancer and infectious diseases.
Industry
Materials Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
類似化合物との比較
Similar Compounds
(Z)-2-(tert-butyl)-4-(4-aminobenzylidene)oxazol-5(4H)-one: Similar structure with an amino group instead of a nitro group.
(Z)-2-(tert-butyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one: Similar structure with a methyl group instead of a nitro group.
(Z)-2-(tert-butyl)-4-(4-chlorobenzylidene)oxazol-5(4H)-one: Similar structure with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one makes it unique compared to its analogs. The nitro group can impart distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
特性
IUPAC Name |
(4Z)-2-tert-butyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-14(2,3)13-15-11(12(17)20-13)8-9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSFRRHICXARHG-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B2750266.png)
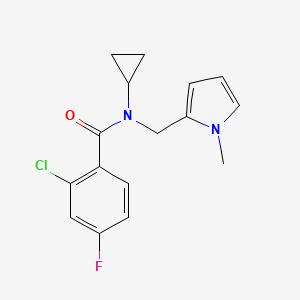
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2750272.png)
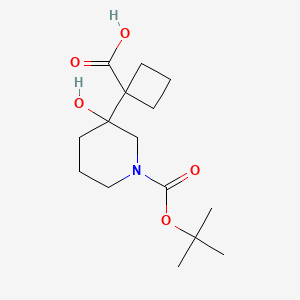
![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)
![1-{4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2750277.png)
![3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2750278.png)
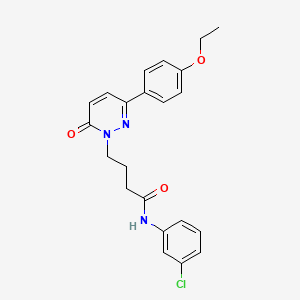
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2750281.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2750282.png)
![3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2750283.png)
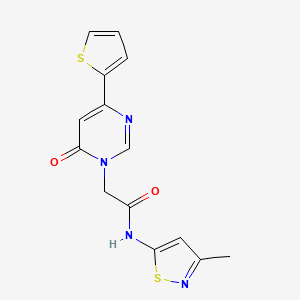
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)
![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)
